Tert-butyl 4-(piperidin-4-yl)benzoate: A Strategic Scaffold for Medicinal Chemistry
Tert-butyl 4-(piperidin-4-yl)benzoate: A Strategic Scaffold for Medicinal Chemistry
Executive Summary
Tert-butyl 4-(piperidin-4-yl)benzoate (CAS 2137860-90-1) is a specialized bifunctional intermediate critical to modern drug discovery, particularly in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and G-protein coupled receptor (GPCR) modulators.[1]
Its structural value lies in its orthogonal reactivity : it presents a secondary amine (piperidinyl) ready for immediate diversification and a masked carboxylic acid (tert-butyl benzoate) protected against nucleophilic attack but labile to acidic conditions. This guide details the physicochemical profile, a self-validating synthesis protocol designed to preserve the acid-labile ester, and the strategic application of this scaffold in high-throughput library synthesis.
Part 1: Chemical Identity & Physicochemical Profile
This compound serves as a "privileged scaffold," balancing lipophilicity with a solubilizing basic nitrogen.
Identification Data
| Property | Detail |
| CAS Number | 2137860-90-1 |
| IUPAC Name | tert-Butyl 4-(piperidin-4-yl)benzoate |
| Molecular Formula | C₁₆H₂₃NO₂ |
| Molecular Weight | 261.36 g/mol |
| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C2CCNCC2 |
| Structure | Para-substituted benzene linking a piperidine ring and a tert-butyl ester |
Physicochemical Properties (Predicted/Experimental Consensus)
| Property | Value | Context for Drug Design |
| LogP | ~2.9 | Ideal lipophilicity for membrane permeability (Rule of 5 compliant). |
| pKa (Basic) | ~10.8 (Piperidine NH) | High basicity; likely exists as a cation at physiological pH, aiding solubility. |
| H-Bond Donors | 1 (NH) | Key handle for receptor interaction or further derivatization. |
| H-Bond Acceptors | 2 (Esters) | Modulates binding affinity. |
| Physical State | Solid / Viscous Oil | Often isolated as an HCl or TFA salt for stability. |
Part 2: Strategic Synthesis & Mechanism
The Chemoselectivity Challenge
Synthesizing CAS 2137860-90-1 presents a specific challenge: Acid Sensitivity .
-
Standard N-Boc deprotection (using TFA or HCl) would simultaneously cleave the tert-butyl ester, destroying the molecule.
-
Solution: The synthesis must utilize hydrogenation or base-labile protecting groups to install the piperidine ring while leaving the ester intact.
Recommended Route: Suzuki Coupling & Selective Hydrogenation
This protocol avoids acid deprotection entirely by constructing the carbon skeleton first and then reducing the pyridine/alkene precursor.
Reaction Scheme (DOT Diagram)
Step-by-Step Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
Objective: Couple the aryl halide with the pyridine boronic acid.
-
Reagents: Charge a reaction vessel with tert-butyl 4-bromobenzoate (1.0 equiv), pyridine-4-boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv) under a nitrogen atmosphere.
-
Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).
-
Reaction: Heat to 80–90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄ and concentrate.[2][3][4]
-
Purification: Flash chromatography (Hexane/EtOAc) to yield tert-butyl 4-(pyridin-4-yl)benzoate.
Step 2: Heterogeneous Catalytic Hydrogenation
Objective: Reduce the pyridine ring to piperidine without reducing the ester.
-
Substrate: Dissolve the intermediate from Step 1 in MeOH.
-
Catalyst: Add PtO₂ (Adam’s catalyst, 10 wt%) or Rh/C (5 wt%). Note: Pd/C can be used but may require higher pressure or acetic acid activation.
-
Acid Additive: Add a catalytic amount of Acetic Acid (AcOH) to protonate the pyridine, facilitating reduction. Do not use strong acids (HCl/TFA) to avoid ester cleavage.
-
Hydrogenation: Pressurize with H₂ (40–60 psi) and stir at RT for 12–24 hours.
-
Workup: Filter through Celite to remove the catalyst.[4] Concentrate the filtrate.
-
Neutralization: Dissolve residue in DCM and wash with saturated NaHCO₃ to remove acetic acid and liberate the free amine.
-
Isolation: Dry and concentrate to obtain tert-butyl 4-(piperidin-4-yl)benzoate as a white/off-white solid.
Part 3: Applications in Drug Development
PARP Inhibitor Synthesis
This scaffold is a structural homolog to intermediates used for Niraparib and Talazoparib .
-
Mechanism: The piperidine ring mimics the ribose binding domain of NAD+, while the benzoate moiety extends into the hydrophobic pocket of the PARP enzyme.
-
Utility: Researchers use this 4-substituted isomer to probe Structure-Activity Relationships (SAR), specifically testing the spatial tolerance of the enzyme's solvent-exposed region compared to the 3-substituted Niraparib core.
Peptidomimetics & GPCR Ligands
The molecule acts as a rigidified amino acid analog (specifically a phenylalanine mimetic).
-
Coupling: The free amine can be coupled to amino acids or heterocycles using standard amide coupling (EDC/HOBt or HATU).
-
Deprotection: The tert-butyl ester is removed last (using TFA/DCM) to reveal the carboxylic acid, which can then serve as a C-terminal anchor or be further coupled.
Workflow Visualization
Part 4: Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[5] |
| Eye Irritation | H319 | Causes serious eye irritation.[5][6][7] |
| STOT-SE | H335 | May cause respiratory irritation.[5][6] |
Handling Protocol:
-
PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust/aerosols.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free amine is sensitive to CO₂ absorption (carbamate formation) over time.
-
Spill: Adsorb with inert material (vermiculite) and dispose of as hazardous organic waste.
References
-
Vertex Pharmaceuticals. (2021). Processes for the preparation of Niraparib and intermediates thereof. US Patent 10,927,095. Link
-
Royal Society of Chemistry. (2016). Practical Synthesis of Fragment - Supporting Information. (Detailed Suzuki/Hydrogenation protocols for pyridine-benzoate systems). Link
-
National Institutes of Health (NIH) - PubChem. (2025). Tert-butyl 4-(piperidin-4-yl)benzoate Compound Summary. Link
-
Beilstein Journal of Organic Chemistry. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand. (Demonstrates pyridine reduction compatibility). Link
-
Enanti Labs. (2024). Niraparib Intermediates Manufacturer and Exporter. (Context on piperidine intermediates in PARP inhibitors). Link
Sources
- 1. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
